molecular formula C19H21F3N2O3 B5412019 5-(2-isopropoxypropanoyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-(2-isopropoxypropanoyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B5412019
M. Wt: 382.4 g/mol
InChI Key: OYLPQIIHYGSSPT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one each of nitrogen and oxygen. It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and pyridine rings, along with the isopropoxypropanoyl and trifluoromethyl substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the isopropoxypropanoyl group. The presence of the nitrogen and oxygen atoms in the isoxazole ring could also make it a site for various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and boiling/melting points .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity .

Properties

IUPAC Name

2-propan-2-yloxy-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-11(2)26-12(3)18(25)24-9-8-16-15(10-24)17(23-27-16)13-4-6-14(7-5-13)19(20,21)22/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPQIIHYGSSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)C(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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